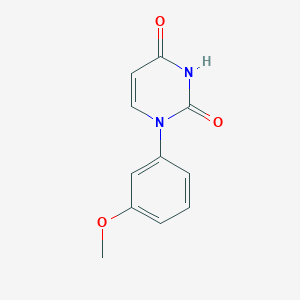

1-(3-Methoxyphenyl)uracil

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-4-2-3-8(7-9)13-6-5-10(14)12-11(13)15/h2-7H,1H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVFSPOSJXTMMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Modification Strategies for 1 3 Methoxyphenyl Uracil and Analogues

Synthetic Methodologies for Uracil (B121893) Core Derivatization

The derivatization of the uracil scaffold is a key strategy for the development of novel compounds with potential therapeutic applications. Various methods have been developed to introduce substituents at different positions of the pyrimidine (B1678525) ring, with a primary focus on the N1 and C5 positions.

Approaches to N1-Substitution of the Uracil Ring

The introduction of substituents at the N1 position of the uracil ring is a common modification. One of the most convenient methods for the N-alkylation of the uracil ring is the Michael-type addition. This reaction is particularly useful for the synthesis of acyclic nucleoside analogues. The regioselectivity of the alkylation, whether at the N1 or N3 position, is a critical aspect of these synthetic strategies. beilstein-journals.org

For the synthesis of N1-aryl derivatives, such as 1-(3-methoxyphenyl)uracil, transition metal-catalyzed cross-coupling reactions are frequently employed. Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, have proven to be effective. These reactions typically involve the coupling of a uracil derivative with an aryl halide or an arylboronic acid in the presence of a copper catalyst. The development of efficient and reusable copper catalyst systems, such as CuO nanoparticles, has enhanced the applicability of this method for the N-arylation of a variety of nitrogen-containing heterocycles. fiu.edu

A convenient and efficient method for the N-1 arylation of uracil derivatives has been reported, providing a direct route to 1-aryluracils. epa.govresearcher.life This approach offers a significant advantage in the synthesis of compounds like this compound.

Table 1: Examples of N1-Substitution Reactions of Uracil

| Uracil Derivative | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Substituted Uracils | (2-Hydroxyethyl) acrylate | TEA, polar aprotic solvent, 60°C | N1-(2-Hydroxyethyl)acrylate adducts | Good to Excellent | beilstein-journals.org |

| Nitrogen Heterocycles | Aryl Halides | CuO/AB | N-Aryl Heterocycles | Excellent | fiu.edu |

| Uracil | Arylboronic Acids | Copper Catalyst | N1-Aryl Uracils | Not Specified | epa.gov |

Strategies for C5-Substitutions in Uracil Scaffolds

The C5 position of the uracil ring is another key site for chemical modification. The introduction of substituents at this position can significantly influence the biological activity of the resulting compounds. Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of 5-aryluracils. nih.gov

Direct arylation of 5-halouracils with arenes and heteroarenes, promoted by reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), provides a straightforward route to 5-arylated uracil analogues. nih.govacs.org This method avoids the need for pre-functionalized arylating agents like arylboronic acids or stannanes. nih.gov

Suzuki and Stille cross-coupling reactions are also well-established methods for the formation of C-C bonds at the C5 position of the uracil ring. These reactions typically involve the coupling of a 5-halouracil with an organoboron or organotin reagent in the presence of a palladium catalyst. A review of the synthesis of 5- and 6-substituted uracil derivatives highlights the utility of these methods.

Table 2: Examples of C5-Substitution Reactions of Uracil

| Uracil Derivative | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-N-Benzyl-5-iodo(or bromo)uracil | Benzene/Arenes | Pd2(dba)3, TBAF, DMF | 5-Arylated Uracil Analogues | Not Specified | nih.govacs.org |

| 5-Iodouracil | 1-Napthylboronic acid | Pd(OAc)2, AsPh3, K2CO3, THF | 5-(1-Napthyl)uracil derivative | Moderate to Good | |

| 5-Halouracils | Heteroarenes | Pd(OAc)2, Cs2CO3, PivOH, DMF, 100°C | 5-Heteroaryluracils | Not Specified | nih.gov |

Introduction of Substituents at Other Positions of the Pyrimidine Ring

While N1 and C5 are the most commonly modified positions, substitutions at other sites of the pyrimidine ring are also synthetically accessible. For instance, 6-substituted uracils can be synthesized through a three-step, one-pot reaction starting from 6-chloro-2,4-dimethoxypyrimidine. nih.govconicet.gov.ar This process involves a photostimulated reaction with Me3Sn- ions, followed by a palladium-catalyzed Stille cross-coupling reaction and subsequent hydrolysis to yield the 6-substituted uracil. nih.govconicet.gov.ar This methodology allows for the introduction of various aryl and acyl groups at the C6 position. nih.gov

Specific Synthesis Protocols for this compound and Closely Related Structures

The synthesis of this compound can be achieved through N-arylation strategies, particularly those involving aryl coupling reactions.

Methods Involving Aryl Coupling Reactions

A convenient method for the N-1 arylation of uracil derivatives provides a direct pathway to synthesize compounds such as this compound. epa.gov While the specific experimental details for this exact compound are not extensively documented in readily available literature, the general procedure for copper-catalyzed N-arylation of uracil with an appropriate 3-methoxyphenylating agent, such as 3-methoxyphenylboronic acid, would be a standard approach.

The reaction would likely proceed by combining uracil with 3-methoxyphenylboronic acid in the presence of a copper catalyst, such as copper(II) acetate, a ligand, and a base in a suitable solvent. The reaction conditions would be optimized to favor the formation of the N1-arylated product.

Palladium-catalyzed N-arylation, or Buchwald-Hartwig amination, represents another powerful tool for the formation of the C-N bond between the uracil N1 position and the 3-methoxyphenyl (B12655295) group. This reaction would involve the coupling of uracil with a 3-methoxyphenyl halide (e.g., 3-bromoanisole) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

Multi-component Reactions in Uracil Derivative Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including uracil derivatives, in a one-pot fashion. researchgate.net While a specific MCR for the direct synthesis of this compound is not explicitly described, MCRs have been utilized to construct the uracil ring system with various substituents. For example, a novel one-pot, three-step synthesis of 6-substituted uracils has been developed. nih.gov

It is conceivable that a multi-component strategy could be designed where a precursor containing the 3-methoxyphenylamine moiety is reacted with other components to construct the uracil ring directly, yielding this compound or a closely related analogue.

Preparation of 1,2,3-Triazole-Uracil Ensembles

The construction of 1,2,3-triazole-uracil ensembles is a prominent strategy in medicinal chemistry to create novel molecular scaffolds. The most widely employed method for forging the triazole ring is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides high yields and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer under mild reaction conditions.

To apply this methodology to this compound, the uracil core must first be functionalized with either an azide (B81097) or a terminal alkyne group. A common strategy involves the introduction of a suitable precursor at the C5 position of the uracil ring. For instance, 5-ethynyl-1-(3-methoxyphenyl)uracil can be synthesized from 5-iodo-1-(3-methoxyphenyl)uracil via a Sonogashira coupling with a protected acetylene (B1199291) source, followed by deprotection. Alternatively, a 5-azido derivative can be prepared from a 5-amino precursor.

Once the functionalized this compound is in hand, the CuAAC reaction can be carried out with a corresponding azide or alkyne coupling partner. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. The versatility of this reaction allows for the introduction of a wide array of substituents on the triazole ring, enabling the synthesis of a diverse library of this compound-triazole conjugates.

Table 1: Key Reactions in the Synthesis of 1,2,3-Triazole-Uracil Ensembles

| Reaction Step | Description | Key Reagents |

| Functionalization | Introduction of an alkyne or azide group at the C5 position of this compound. | For alkyne: 5-iodo-1-(3-methoxyphenyl)uracil, TMS-acetylene, Pd catalyst. For azide: 5-amino-1-(3-methoxyphenyl)uracil, NaNO₂, NaN₃. |

| CuAAC Reaction | Cycloaddition of the functionalized uracil with a corresponding alkyne or azide. | Copper(II) sulfate, Sodium ascorbate. |

Synthesis of Thiourea (B124793) Derivatives of Uracil with Substituted Phenyl Moieties

Thiourea derivatives of uracil are another class of compounds with significant biological potential. The synthesis of these derivatives typically involves the reaction of an aminouracil with an isothiocyanate. To prepare thiourea derivatives of this compound, a primary amino group is required on the uracil scaffold, most commonly at the C5 or C6 position.

The synthesis of 5-amino-1-(3-methoxyphenyl)uracil can be achieved through the reduction of the corresponding 5-nitro derivative. Once the 5-aminouracil (B160950) is obtained, it can be readily reacted with a variety of substituted phenyl isothiocyanates. This reaction is typically carried out in a suitable organic solvent, such as ethanol (B145695) or dimethylformamide, and may be heated to facilitate the reaction. The nucleophilic amino group of the uracil attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the N,N'-disubstituted thiourea.

This synthetic route offers a straightforward method to introduce a wide range of substituted phenyl moieties, allowing for the systematic exploration of structure-activity relationships.

Advanced Synthetic Techniques and Methodological Innovations

Modern organic synthesis has seen the development of advanced techniques that improve efficiency and sustainability. These methods are increasingly being applied to the synthesis of complex heterocyclic systems like uracil derivatives.

One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resources, and waste reduction. For the synthesis of substituted uracil derivatives, one-pot multi-component reactions have been developed. For instance, a diversity-oriented synthesis can provide access to a range of uracil derivatives from simple starting materials in a single step nih.gov.

In the context of this compound, a one-pot procedure could involve the initial formation of the N1-aryl bond, followed by in-situ functionalization of the C5 or C6 position. For example, a palladium-catalyzed process could be envisioned where an aryl halide, a suitable uracil precursor, and a third component for C-C or C-N bond formation are combined in a single pot nih.gov.

Catalytic Approaches in Uracil Functionalization

Catalytic methods, particularly those involving transition metals, have revolutionized the functionalization of heterocyclic compounds. For uracil derivatives, palladium-catalyzed cross-coupling reactions are widely used for the formation of C-C and C-N bonds at the C5 and C6 positions.

More advanced are catalytic C-H functionalization reactions, which allow for the direct conversion of a C-H bond into a new functional group, avoiding the need for pre-functionalized substrates. While still a developing area for uracil chemistry, rhodium-catalyzed C-H activation has shown promise for the annulation of arenes nih.govnih.govrsc.orgresearchgate.net. In the case of this compound, this could potentially allow for the direct arylation or alkylation of the C6 position, directed by the N1-substituent. Such methods offer a highly atom-economical and efficient route to novel uracil analogues.

Characterization Techniques in Organic Synthesis of Uracil Derivatives

The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the structure of these compounds.

¹H NMR: The proton spectrum provides information on the number and connectivity of protons. For this compound, characteristic signals would include those for the uracil protons (H5 and H6), the methoxy (B1213986) group protons, and the aromatic protons of the phenyl ring. The coupling patterns of the aromatic protons can confirm the meta substitution pattern.

¹³C NMR: The carbon spectrum reveals the number of unique carbon atoms. Key signals would include those for the carbonyl carbons (C2 and C4) of the uracil ring, the uracil ring carbons (C5 and C6), the methoxy carbon, and the aromatic carbons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. Electrospray ionization (ESI) is a common technique for these molecules. The fragmentation of the uracil ring often involves the loss of isocyanic acid (HNCO) or related fragments. The presence of the 3-methoxyphenyl group would also lead to characteristic fragments.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For this compound and its derivatives, characteristic absorption bands would be observed for the N-H stretching (if present), C=O stretching of the uracil ring, C=C stretching of the aromatic and uracil rings, and C-O stretching of the methoxy group.

Table 2: Spectroscopic Data for Uracil and Related Structures

| Technique | Uracil (General) | This compound (Expected) |

| ¹H NMR | H5 and H6 protons with characteristic coupling. | Signals for H5, H6, aromatic protons (with meta-coupling), and a singlet for the methoxy group. |

| ¹³C NMR | Signals for C2, C4, C5, and C6 of the uracil ring. | Additional signals for the methoxyphenyl ring carbons and the methoxy carbon. |

| MS | Fragmentation involving loss of HNCO. | Molecular ion peak corresponding to C₁₁H₁₀N₂O₃. Fragmentation of both the uracil and methoxyphenyl moieties. |

| IR | C=O stretching (~1650-1750 cm⁻¹), N-H stretching (~3200-3400 cm⁻¹). | C-O stretching for the ether group (~1000-1300 cm⁻¹). |

Investigation of Biological Activities in Preclinical Contexts for 1 3 Methoxyphenyl Uracil Analogues

Exploration of Antineoplastic Activities

The search for novel anticancer agents has led to the synthesis and evaluation of numerous uracil (B121893) derivatives. These compounds have demonstrated the ability to inhibit the growth of cancer cells through various mechanisms, including direct antiproliferative effects, modulation of the cell cycle, and induction of programmed cell death.

Uracil analogues have shown significant antiproliferative and cytotoxic effects across a diverse range of human tumor cell lines. For instance, the synthetic pyrimidine (B1678525) derivative, 1-calcium phosphate-uracil (1-CP-U), has demonstrated notable anti-cancer activity. nih.gov Treatment with 1.0 μmol/l of 1-CP-U for five days resulted in over 50% cell death in LS174T (colon adenocarcinoma) and CaSki (cervical cancer) cell lines. nih.gov Further studies with 1-CP-U confirmed its cytotoxic effects on ovarian cancer (SKOV3), cervical cancer (HeLa), liver cancer (SMMC-7721), and lung cancer (A549) cells. nih.gov

Other studies have highlighted the time-dependent efficacy of uracil derivatives. Specific analogues, referred to as UD1 and UD2, effectively reduced the proliferation of several breast cancer cell lines, including MDA-MB-231, MCF-7, MDA-MB-468, and the murine 4T1 line. researchgate.net Similarly, the uracil analog 3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil (U-359) showed significant inhibition of MCF-7 cell proliferation. nih.gov Another analog, (R)-3-(4-bromophenyl)-1-ethyl-5-methylidene-6-phenyldihydrouracil (U-332), was found to be highly cytotoxic to the HL-60 promyelocytic leukemia cell line, with a very low IC50 value of 0.77μM. researcher.life

The antiproliferative activity of these compounds is often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth. Research on triterpenoid (B12794562) and steroid compounds, for comparison, has shown IC50 values against P388 murine leukemia cell lines ranging from 21.79 μg/mL to 50.64 µg/mL. mdpi.com

| Compound/Derivative Class | Tumor Cell Line | Cancer Type | Observed Antiproliferative/Cytotoxic Activity |

|---|---|---|---|

| 1-calcium phosphate-uracil (1-CP-U) | LS174T, CaSki, SKOV3, HeLa, SMMC-7721, A549 | Colon, Cervical, Ovarian, Liver, Lung | >50% cell death at 1.0 μmol/l after 5 days. nih.gov |

| Uracil Derivatives (UD1, UD2) | MDA-MB-231, MCF-7, MDA-MB-468, 4T1 | Breast Cancer | Time-dependent reduction in cell viability. researchgate.net |

| U-359 (3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil) | MCF-7 | Breast Cancer | Significant inhibition of proliferation. nih.gov |

| U-332 ((R)-3-(4-bromophenyl)-1-ethyl-5-methylidene-6-phenyldihydrouracil) | HL-60 | Promyelocytic Leukemia | IC50 value of 0.77μM. researcher.life |

| 1-(2-hydroxy-3-methoxypropyl)-5-substituted uracils | L1210 | Leukemia | Demonstrated cytotoxicity in vitro. researchgate.net |

A key mechanism behind the antiproliferative effects of uracil analogues is their ability to interfere with the normal progression of the cell cycle. The cell cycle is a tightly regulated process, and disruptions can halt cell division and lead to cell death. Checkpoint kinases like Mec1 (in yeast) and its human ortholog ATR are central to monitoring the accurate progression of the cell cycle, particularly in response to DNA damage or replication stress. nih.gov

Certain uracil derivatives have been shown to cause cell cycle arrest at specific phases. For example, a thiouracil derivative, compound 5m, demonstrated a high potential to arrest the HCT116 human colon cancer cell line at the G0-G1 phase of the cell cycle. nih.gov Other, non-uracil, compounds that induce apoptosis have been observed to cause cell cycle arrest in the S phase or a dramatic increase in the sub-G0/G1 phase, which is indicative of apoptotic cells. nih.gov

The modulation of the cell cycle by these compounds is often linked to their interference with nucleotide metabolism. nih.gov Many anti-cancer drugs function by perturbing the biosynthesis of thymidylate, a crucial component of DNA. This perturbation can lead to an imbalance in the nucleotide pool and the subsequent misincorporation of uracil into DNA. nih.gov The presence of uracil in DNA is typically recognized as an error and triggers repair mechanisms. However, excessive uracil incorporation can overwhelm these repair systems, leading to DNA strand breaks, activation of cell cycle checkpoints, and ultimately, cell death. nih.gov

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A significant aspect of the antineoplastic activity of uracil analogues is their ability to trigger this cellular suicide program.

Studies have shown that these compounds can induce apoptosis through multiple pathways. The uracil derivative 1-CP-U was found to induce apoptosis in various tumor cells, confirmed by the observation of condensed chromatin and apoptotic bodies using Hoechst 33342 staining and quantified by Annexin-V-FITC flow cytometry. nih.gov Another uracil analog, U-359, was shown to induce apoptosis in MCF-7 breast cancer cells via the mitochondrial pathway. nih.gov

Further investigation into the molecular mechanisms has revealed the involvement of specific signaling proteins. For instance, a novel thiouracil derivative, compound 5m, exhibited an apoptotic effect on HCT116 cells that was approximately 17 times greater than that in control cells. nih.gov This was characterized by a marked increase in both early (from 0.43% to 22.36%) and late (from 0.18% to 13.14%) apoptosis. nih.gov The study also found that this compound caused significant increases in the levels of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic cascade, respectively. nih.gov The activation of caspase-3 is a common downstream event in apoptosis, triggered by various stimuli including chemotherapeutic agents. nih.gov

Antiviral Potency of Uracil Derivatives

Uracil derivatives have long been recognized for their potential as antiviral agents. Their structural similarity to natural pyrimidine nucleobases allows them to interfere with viral replication processes. This has led to the development of numerous non-nucleoside inhibitors targeting a wide range of DNA and RNA viruses. mdpi.comresearchgate.net

The fundamental strategy of antiviral therapy is to inhibit viral reproduction by interfering with a specific stage of the virus life cycle, which includes attachment, entry, uncoating, genome replication, protein synthesis, assembly, and release. youtube.com Uracil derivatives have been shown to disrupt these processes effectively.

A series of 1-[ω-(phenoxy)alkyl]uracil derivatives demonstrated promising and highly specific inhibitory activity against the replication of human cytomegalovirus (HCMV) in cell cultures. nih.gov Similarly, heterodimers composed of a uracil derivative and the anti-HIV drug azidothymidine were able to suppress the replication of both HIV-1 and CMV. mdpi.com

A broad-spectrum antiviral mechanism has been linked to the depletion of cellular pyrimidine pools. nih.gov Viruses, being dependent on the host cell's machinery, require a ready supply of nucleotides for the replication of their genetic material. A compound known as A3 was found to inhibit the replication of a wide array of viruses, including both RNA and DNA viruses, by targeting the host cell enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov This enzyme is critical for the de novo biosynthesis of pyrimidines. By inhibiting DHODH, the compound effectively starves the virus of the necessary building blocks for replication. This inhibitory effect could be reversed by supplying excess uracil or orotic acid, confirming that the antiviral action was directly linked to the pyrimidine synthesis pathway. nih.gov

A more targeted approach in antiviral drug design involves inhibiting specific viral enzymes that are essential for the virus's life cycle but are absent in the host cell. This strategy enhances selectivity and reduces potential toxicity. Uracil derivatives have been successfully developed as inhibitors of several key viral enzymes. youtube.com

Many uracil-based compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These molecules bind to a site on the HIV-1 reverse transcriptase enzyme that is distinct from the active site, inducing a conformational change that inactivates the enzyme and halts the conversion of the viral RNA genome into DNA. mdpi.comnih.gov Several 1,3-disubstituted uracil derivatives have shown powerful inhibition against HIV-1 through this mechanism. nih.govresearchgate.net

Other viral polymerases are also key targets. N1,N3-disubstituted uracil derivatives have been identified as inhibitors of the recombinant SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the coronavirus genome. nih.gov Similarly, certain uracil nucleoside analogues are potent inhibitors of the herpes simplex virus (HSV) polymerase. mdpi.com

Beyond polymerases, other viral proteins can be targeted. For example, novel uracil derivatives have been designed to act as inhibitors of the HIV-1 capsid protein (CA). nih.gov These inhibitors can bind to the capsid, perturb its stability, and interfere with multiple stages of the viral replication cycle. nih.gov

| Compound Class / Derivative | Target Virus | Target Enzyme / Protein | Mechanism of Action |

|---|---|---|---|

| 1,3-disubstituted uracils | HIV-1 | Reverse Transcriptase | Non-nucleoside inhibition, preventing viral DNA synthesis. nih.govresearchgate.net |

| N1,N3-disubstituted uracils | SARS-CoV-2 | RNA-dependent RNA Polymerase (RdRp) | Inhibition of enzyme activity, blocking viral genome replication. nih.gov |

| Designed Uracil Derivatives | HIV-1 | Capsid Protein (CA) | Binds to the capsid, perturbing its stability and function. nih.gov |

| Uracil Nucleoside Analogues | Herpes Simplex Virus (HSV) | DNA Polymerase | Inhibition of the viral polymerase. mdpi.com |

| Broad-spectrum antiviral (A3) | Various RNA and DNA viruses | Host Dihydroorotate Dehydrogenase (DHODH) | Depletes cellular pyrimidine pools required for viral replication. nih.gov |

Antimicrobial and Anti-inflammatory Properties

Uracil analogues represent an important class of bioactive pyrimidine derivatives, demonstrating a broad spectrum of activity that includes antiviral, antibacterial, and anti-inflammatory properties. rsc.orgjppres.com

The antimicrobial effects of uracil derivatives are diverse. Certain 6-anilinouracils act as novel dGTP analogs that selectively inhibit the DNA polymerase III of gram-positive bacteria, showing bactericidal activity against organisms such as Staphylococcus aureus, coagulase-negative staphylococci, and Enterococcus species. researchgate.net The nature of functional groups on the uracil core appears to influence antibacterial specificity; derivatives with small polar groups show enhanced activity against Gram-negative bacteria, while those with moderately polar substituents are more active against Gram-positive bacteria. rsc.org Beyond antibacterial action, extensive research has highlighted the antiviral properties of uracil analogues. mdpi.com Specific derivatives have shown potent inhibitory activity against Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV). mdpi.comnih.govmdpi.com For instance, a series of 1-[ω-(phenoxy)alkyl]uracil derivatives exhibited highly specific and promising inhibitory activity against HCMV replication, with the most active compounds showing EC₅₀ values in the low micromolar range (5.5–12.0 μM). nih.gov Other analogues have demonstrated activity against Herpes Simplex Virus type 1 (HSV-1). mdpi.com

In addition to antimicrobial effects, uracil derivatives are noted for their potential anti-inflammatory action, a therapeutic benefit that can be crucial in managing infections and other pathological conditions. jppres.com

Enzyme Inhibition Profiles

The mechanism of action for many uracil analogues is rooted in their ability to inhibit specific enzymes, thereby disrupting critical cellular or viral processes.

Kinase inhibition is a key strategy in anticancer drug development, and uracil derivatives have been successfully designed to target several important kinases.

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels required for tumor growth. nih.gov Uracil derivatives have been specifically designed and synthesized as novel VEGFR-2 inhibitors. nih.govresearchgate.net In one study, a synthesized analogue, compound A4, demonstrated potent inhibitory activity against VEGFR-2 kinase in vitro. nih.govresearchgate.net

EGFR and BRAFV600E Inhibition: Epidermal growth factor receptor (EGFR) and the BRAFV600E mutant kinase are critical drivers in several cancers. nih.gov A series of novel uracil-containing thiazolidinone derivatives were synthesized and evaluated for their antiproliferative activities. One compound, in particular, emerged as a potent dual inhibitor of both EGFR and BRAFV600E. nih.gov

| Compound | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound A4 | VEGFR-2 | 0.029 µM | nih.govresearchgate.net |

| Compound 5b (Uracil-Thiazolidinone hybrid) | EGFR | 91 ± 07 nM | nih.gov |

| BRAFV600E | 93 ± 08 nM |

Enzymes involved in pyrimidine metabolism are essential for DNA replication and repair, making them prime targets for chemotherapy. Uracil analogues can mimic natural substrates to disrupt this pathway. Thymidylate synthase (TS), which catalyzes the sole de novo source of thymidylate (TMP) required for DNA synthesis, is a key target. nih.gov Inhibition of TS leads to a state known as "thymineless death." This process can also cause an accumulation of dUTP pools, leading to the misincorporation of uracil into DNA and subsequent DNA damage. nih.gov The enzyme dUTPase normally prevents this by hydrolyzing dUTP, but it can be overwhelmed during TS inhibition. nih.gov Certain pyrimidine analogues function as potent inhibitors of these critical enzymes.

Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication. nih.gov While specific studies on 1-(3-methoxyphenyl)uracil analogues as topoisomerase inhibitors are not detailed in the reviewed literature, the broader class of pyrimidine nucleoside analogues has been shown to poison these enzymes. For example, nucleoside analogues like 1-beta-D-arabinofuranosyl cytidine (B196190) (AraC) and 2',2'-difluoro deoxycytidine (dFdC) can be incorporated into DNA and subsequently interfere with the function of topoisomerase I, inducing cleavage complexes and contributing to their anticancer effects. This establishes a proof of principle that modifications of the pyrimidine scaffold can lead to topoisomerase inhibition.

Histone deacetylases (HDACs) are key regulators of gene expression, and their inhibition is an established epigenetic approach to cancer therapy. Recently, new derivatives of uracil and thiouracil have been designed and synthesized as HDAC inhibitors. One thiouracil derivative, compound 5m, was identified as a particularly potent inhibitor of HDAC1 and showed superior activity against HDAC4 when compared to the established inhibitor Trichostatin A.

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|---|

| Compound 5m (Thiouracil derivative) | HDAC1 | 0.05 µg/mL |

| HDAC4 | 2.83 µg/mL | |

| Trichostatin A (Control) | HDAC1 | 0.0349 µg/mL |

| HDAC4 | 3.349 µg/mL |

Receptor Antagonist/Agonist Activities

Beyond enzyme inhibition, uracil analogues have been developed to modulate cell surface receptors. A series of new uracil nucleotide analogues, where the natural ribose moiety was replaced by various acyclic linkers, were synthesized and investigated for activity at the P2Y₂ receptor. This receptor is activated by ATP and UTP. The synthesized acyclic nucleotide analogues were found to act as antagonists of the P2Y₂ receptor. The most potent of these was a UTP analogue where the α-phosphate was replaced by a more stable phosphonate (B1237965) group.

| Compound | Target Receptor | Activity | Potency (IC₅₀) |

|---|---|---|---|

| Diphosphoric 5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentylphosphonic anhydride | P2Y₂ | Antagonist | 92 µM |

Human Gonadotropin-Releasing Hormone Receptor (hGnRH-R) Antagonism

A significant focus of preclinical research has been the development of uracil-based compounds as non-peptide antagonists of the human gonadotropin-releasing hormone (GnRH) receptor. nih.gov The GnRH receptor, a member of the G protein-coupled receptor superfamily, is a central regulator of the reproductive system. nih.gov Antagonism of this receptor can lead to a rapid and reversible suppression of gonadotropins and sex steroids, offering therapeutic potential for hormone-dependent conditions. nih.gov

Extensive structure-activity relationship (SAR) studies on substituted uracils have led to the discovery of potent hGnRH-R antagonists. nih.gov These studies revealed that modifications at the N-1, N-3, and C-5 positions of the uracil ring are crucial for high-affinity binding and functional antagonism.

One notable analogue, NBI-42902, which features a 5-(2-fluoro-3-methoxyphenyl) group, has demonstrated subnanomolar binding affinity for the human GnRH receptor. nih.gov This compound acts as a potent functional antagonist, effectively inhibiting GnRH-stimulated intracellular signaling pathways. nih.govresearchgate.net

| Compound | Target | Assay | Activity (nM) |

| NBI-42902 | Human GnRH Receptor | Binding Affinity (Ki) | 0.56 |

| NBI-42902 | Human GnRH Receptor | Functional Antagonism (IC50, Ca2+ flux) | 3.0 |

| NBI-42902 | Monkey GnRH Receptor | Binding Affinity (Ki) | 3.9 |

This table presents in vitro activity data for the this compound analogue, NBI-42902, at the gonadotropin-releasing hormone receptor.

G Protein-Coupled Receptor (GPCR) Modulation (e.g., GPR84)

While the uracil scaffold is present in compounds that modulate other GPCRs, such as GPR84, specific research on the activity of this compound analogues at these targets is not extensively documented in publicly available literature. GPR84 is a receptor primarily expressed in immune cells and is activated by medium-chain fatty acids. nih.gov Studies have identified 6-alkylamino-substituted uracil derivatives as agonists of GPR84. nih.govnih.gov However, these compounds are structurally distinct from the 1-phenyl-substituted uracils that are the focus of this article. Therefore, a direct extrapolation of GPR84 activity to this compound analogues cannot be made without specific experimental evidence.

Preclinical Efficacy Studies in Animal Models (where applicable for analogues)

The in vitro potency of this compound analogues as GnRH receptor antagonists has been translated into significant in vivo efficacy in various preclinical animal models. These studies are crucial for establishing the pharmacological effects and therapeutic potential of these compounds before human clinical trials.

A key analogue, NBI-42902, has demonstrated good oral bioavailability and efficacy in nonhuman primates. nih.gov In castrated male cynomolgus monkeys, oral administration of NBI-42902 resulted in a significant and dose-dependent decrease in serum levels of luteinizing hormone (LH). nih.gov This suppression of a key gonadotropin provides strong evidence of its GnRH receptor antagonism in a relevant primate model.

Furthermore, the efficacy of NBI-42902 has been demonstrated in a humanized mouse model. nih.gov In these genetically modified mice expressing the human GnRH receptor, NBI-42902 was able to completely abrogate the rise in serum LH induced by a GnRH challenge. nih.gov This finding is particularly significant as it confirms the compound's activity at the human receptor in an in vivo setting.

Other oral GnRH antagonists with uracil-based structures have also been evaluated in animal models for hormone-dependent conditions like endometriosis. For instance, linzagolix (B1675553) has been shown to significantly decrease the volume of endometriotic cysts in a rat model of the disease. researchgate.net

| Compound | Animal Model | Study Focus | Key Finding |

| NBI-42902 | Castrated Male Cynomolgus Monkeys | LH Suppression | Significant decrease in serum LH levels following oral administration. |

| NBI-42902 | Humanized GnRH Receptor Knock-in Mice | GnRH Challenge | Abrogation of GnRH-induced serum LH rise. |

| Linzagolix | Rat Model of Endometriosis | Endometriotic Cyst Volume | Significant decrease in cyst volumes at doses of 50 mg/kg or more. |

This table summarizes the findings of preclinical efficacy studies for analogues of this compound in various animal models.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of N1-Substituent Modifications on Biological Activity

Modifications at the N1 position of the uracil (B121893) ring have been a significant area of investigation to understand and optimize the biological activity of this class of compounds. The nature of the substituent at this position can profoundly influence the molecule's interaction with target enzymes and receptors.

Influence of Substituted Phenyl Moieties at N1

The introduction of a phenyl ring at the N1 position of uracil has been a common strategy in the design of bioactive molecules. The electronic and steric properties of substituents on this phenyl ring are critical determinants of activity. For instance, in the development of topical anti-inflammatory agents, various derivatives with N1-substituents have been synthesized and evaluated. nih.gov Studies on derivatives of 1-(benzyl)-5-(phenylamino)uracil have shown their potential as non-nucleoside inhibitors of HIV-1 and Epstein-Barr virus (EBV). mdpi.comnih.gov The nature and position of substituents on the N1-phenyl ring can modulate the inhibitory potency by influencing factors such as binding affinity and conformational orientation within the active site of the target protein.

Role of Methoxyphenyl Group Position (e.g., 3-methoxyphenyl) on Activity

The specific positioning of a methoxy (B1213986) group on the N1-phenyl substituent has been shown to be a critical factor in determining the biological efficacy of uracil derivatives. While direct SAR studies comparing the ortho-, meta-, and para-methoxyphenyl isomers of 1-phenyluracil (B1203868) are not extensively detailed in the provided search results, the consistent use of the 4-methoxyphenyl (B3050149) group in potent antitubulin agents suggests its importance. For example, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride is a potent microtubule depolymerizing agent. nih.gov The methoxy group's position influences the molecule's electronic distribution and steric profile, which in turn affects its interaction with the target protein. The 3-methoxy substitution, as in the titular compound, would present a different electronic and steric profile compared to the 2- or 4-methoxy isomers, likely leading to altered biological activity. The precise impact of the 3-methoxyphenyl (B12655295) group would depend on the specific receptor or enzyme pocket it interacts with, where it could participate in hydrogen bonding or hydrophobic interactions.

Effects of C5-Substitutions on Receptor/Enzyme Interactions

Substitutions at the C5 position of the uracil ring have been extensively explored to enhance the potency and selectivity of these derivatives. The introduction of various functional groups at this position can directly influence interactions with the amino acid residues within the binding pocket of a target enzyme or receptor.

For example, in the context of fatty acid amide hydrolase (FAAH) inhibitors, structure-activity relationship studies have indicated that electron-withdrawing substituents at the C5 position are preferred for optimal potency. rsc.org This is thought to increase the leaving group ability of the uracil moiety, making the compound more susceptible to nucleophilic attack by a serine residue in the enzyme's active site. rsc.org However, these electron-withdrawing groups did not necessarily improve selectivity. rsc.org

In the case of uracil-DNA glycosylase (UNG) inhibitors, substitutions at the C5 position can favor a binding orientation that mimics that of a non-hydrolyzable substrate analog. mdpi.com Specifically, the Tyr147 residue in the active site of human UNG occupies the space near the C5 position of uracil, which allows the enzyme to discriminate against thymine (B56734) (which has a methyl group at C5). mdpi.com Therefore, the size and nature of the C5-substituent are critical for fitting into this pocket and achieving effective inhibition.

The following table summarizes the impact of C5-substitutions on the activity of uracil derivatives against FAAH:

| Compound | C5-Substituent | FAAH IC50 (nM) |

| 2b | -H | 1500 |

| 2c | -CH3 | 2000 |

| 2e | -OCH3 | >10000 |

| 2f | -COCH3 | 200 |

| 2g | -COCH3 | 300 |

| 2h | -COCH3 | 700 |

This table is based on data presented for illustrative purposes and may not be exhaustive.

Significance of Substituents at Other Positions of the Uracil Ring

While N1 and C5 are common points of modification, substituents at other positions of the uracil ring, such as N3 and C6, also play a crucial role in determining biological activity.

The C6 position has also been a target for modification. For instance, 6-substituted uracil derivatives have been studied for their ability to stimulate lung cell proliferation. jppres.comresearchgate.net In these studies, compounds like 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil (B86784) demonstrated high proliferative activity in vitro. jppres.comresearchgate.net The introduction of an amino group at the C6 position has also been explored, leading to the development of potent inhibitors of thymidine (B127349) phosphorylase. nih.gov

Rational Drug Design Strategies Applied to Uracil Derivatives

Rational drug design has been a powerful approach in the development of uracil derivatives with improved therapeutic properties. nih.govacs.org This strategy relies on an understanding of the target enzyme's structure and mechanism to design inhibitors with high affinity and selectivity. nih.gov182.160.97

One common approach involves structure-based virtual screening to identify lead compounds with a uracil skeleton. researchgate.net Once a lead is identified, a series of derivatives are designed and synthesized to explore the structure-activity relationships. researchgate.net For example, in the design of VEGFR-2 inhibitors, a lead compound with a uracil skeleton was identified through virtual screening, and subsequent optimization led to the discovery of potent inhibitors. researchgate.net

Another strategy involves the rational design of coordination polymers. For instance, isostructural Cu(II) nano-coordination polymers with uracil-1-acetic acid and 5-fluorouracil-1-acetic acid were designed to improve cytotoxic activity. acs.org The inclusion of the 5-fluorouracil (B62378) moiety was a rational choice to enhance the anticancer properties of the resulting coordination polymer. acs.org

Pharmacophore Modeling for Uracil-Based Ligands

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dovepress.comnih.gov This approach has been successfully applied to uracil-based ligands to understand their SAR and to guide the design of new, more potent compounds. nih.govresearchgate.net

A pharmacophore model is typically generated from a set of active and inactive molecules and consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For example, a pharmacophore model was generated for uracil derivatives that act as inhibitors of the Sendai virus. This model was able to rationalize the relationship between the structural properties of the inhibitors and their antiviral activity. nih.gov

In the context of identifying inhibitors for specific enzymes, pharmacophore models can be used as 3D queries to search large compound databases for novel scaffolds. This ligand-based approach is particularly useful when the 3D structure of the target protein is not available. dovepress.com

The key features of a pharmacophore model for uracil-based inhibitors often include:

A hydrogen bond acceptor feature corresponding to the C2 or C4 carbonyl oxygen of the uracil ring.

A hydrogen bond donor feature from the N1 or N3 proton of the uracil ring.

Hydrophobic or aromatic features arising from substituents on the uracil ring.

Advanced Computational and Mechanistic Analyses

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 1-(3-Methoxyphenyl)uracil, these simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-protein complex. Uracil (B121893) derivatives are known to target various enzymes, including thymidylate synthase and dipeptidyl peptidase-4 (DPP-4), making these proteins plausible targets for docking studies. nih.govnih.gov

Docking algorithms calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol. A lower (more negative) score indicates a more favorable and stable binding interaction. While specific docking scores for this compound are proprietary or not widely published, analysis of similar uracil and methoxyphenyl derivatives docked against relevant targets like thymidylate synthase or various kinases provides a reference for expected binding energies. scispace.comnih.gov These scores help prioritize compounds for further experimental testing.

| Compound Class | Protein Target | Typical Binding Affinity (kcal/mol) |

|---|---|---|

| Substituted Uracil Derivative | Thymidylate Synthase (TS) | -7.5 to -9.0 |

| Uracil-based Derivative | Dipeptidyl Peptidase-4 (DPP-4) | -8.0 to -10.5 |

| Methoxyphenyl-Triazole Derivative | Epidermal Growth Factor Receptor (EGFR) | -8.5 to -9.8 |

| Uracil-appended Amine | Acetylcholinesterase (AChE) | -9.0 to -11.2 |

Beyond a simple score, docking simulations provide a detailed 3D model of the ligand within the protein's active site, revealing key molecular interactions. For this compound, these interactions are driven by its distinct chemical moieties.

Hydrogen Bonding: The uracil core, with its ketone and amine groups, is a prime candidate for forming strong hydrogen bonds with amino acid residues in the target's active site, such as arginine, lysine, or serine. This is a critical interaction for many enzyme inhibitors. dergipark.org.tr

Hydrophobic and π-Interactions: The 3-methoxyphenyl (B12655295) group contributes significantly to binding through non-covalent interactions. The phenyl ring can engage in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine. nih.gov Furthermore, it can participate in more specific π-stacking (with aromatic residues like phenylalanine or tyrosine) and π-alkyl interactions (with residues like alanine or proline), which are crucial for stabilizing the complex. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational approach to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov It is a powerful tool in drug discovery for predicting the activity of novel molecules based on their structural features.

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with experimentally determined biological potencies (e.g., IC₅₀ values) is required. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to create an equation that relates molecular descriptors to activity. nih.govbenthamscience.com

A typical QSAR model is represented by an equation: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where 'D' represents different molecular descriptors and 'c' represents their coefficients. The predictive power of the model is rigorously validated using statistical metrics like the coefficient of determination (r²) and the cross-validated coefficient (q²). nih.gov A robust model can then be used to predict the potency of untested compounds, guiding the synthesis of more effective analogues.

The predictive accuracy of a QSAR model depends heavily on the chosen molecular descriptors, which are numerical representations of a molecule's properties. For this compound, relevant descriptors would fall into several categories:

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and electronegativity. The methoxy (B1213986) group (-OCH₃) on the phenyl ring, being an electron-donating group, would significantly influence these descriptors and, consequently, the molecule's interaction with its biological target.

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Topological | Molecular Connectivity Indices, Wiener Index | Molecular size, branching, shape, atom connectivity |

| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO Energies | Charge distribution, reactivity, polar interactions |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity, steric bulk, polarizability |

| 3D-QSAR Fields | CoMFA (Steric/Electrostatic), CoMSIA (Hydrophobic, H-bond) | 3D spatial arrangement of molecular properties |

Molecular Dynamics Simulations for Conformational Studies and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations track the movements and interactions of every atom in the protein-ligand complex, providing critical information on conformational flexibility and the stability of the binding. nih.gov

By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the initial binding pose predicted by docking is stable. A key metric analyzed is the Root Mean Square Deviation (RMSD) of the ligand's atoms relative to its starting position. A low and stable RMSD value over the course of the simulation (typically nanoseconds) suggests that the ligand remains tightly bound in the active site. acs.org Conversely, a high and fluctuating RMSD may indicate an unstable interaction. These simulations are crucial for validating docking results and confirming that this compound can form a lasting and stable complex with its target protein, which is a prerequisite for sustained biological activity. biruni.edu.tr

Computational Approaches to Metabolism and Distribution Prediction (excluding specific ADME data)

The metabolic fate and distribution of xenobiotics like this compound are critical determinants of their biological activity and duration of action. Computational methods offer powerful, high-throughput alternatives to resource-intensive experimental studies for predicting these properties. nih.gov These in silico tools are broadly categorized into ligand-based and structure-based approaches. nih.gov

Ligand-based methods utilize datasets of known metabolized compounds to build predictive models. These include Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and expert systems. nih.govnih.gov Such models can predict the likelihood of a molecule being a substrate for major metabolic enzyme superfamilies, such as Cytochrome P450 (CYP). nih.govunivie.ac.at For this compound, these methods would involve calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) and using them as input for trained algorithms to forecast its metabolic susceptibility.

A key application of these computational tools is the prediction of Sites of Metabolism (SoMs), which are the specific atoms within a molecule most likely to undergo biotransformation. nih.gov SoM prediction tools, such as FAME 3, use algorithms like extremely randomized trees to identify metabolically labile positions. univie.ac.at For this compound, potential SoMs would include the methoxy group, which is susceptible to O-demethylation, and various positions on the phenyl and uracil rings, which could undergo hydroxylation.

Structure-based methods, in contrast, rely on the three-dimensional structures of metabolic enzymes. nih.gov Techniques like molecular docking and molecular dynamics (MD) simulations can model the interaction between a ligand and an enzyme's active site. nih.gov By docking this compound into the active sites of various CYP isoforms (e.g., CYP3A4, CYP2D6), researchers can estimate binding affinity and assess the proximity and orientation of the substrate relative to the enzyme's catalytic center, thereby predicting the most probable metabolic reactions. researchgate.net

Furthermore, knowledge-based systems and rule-based predictors can generate the structures of potential metabolites. nih.govunivie.ac.at These systems apply a vast library of known biotransformation rules to a given substrate. For this compound, such a system might predict the formation of 1-(3-hydroxyphenyl)uracil via O-demethylation or various hydroxylated derivatives. Tools like GLORY can even rank these predicted metabolites based on their likelihood of formation. univie.ac.at

The following table summarizes the computational approaches used for metabolism prediction.

| Computational Approach | Methodology | Application to this compound |

| Ligand-Based Methods | Machine Learning, QSAR, Data Mining | Predicts substrate specificity for CYP enzymes; identifies molecular features associated with metabolic liability. nih.govunivie.ac.at |

| Site of Metabolism (SoM) Prediction | Rule-based systems, Machine Learning (e.g., FAME 3) | Identifies specific atoms (e.g., on the methoxy group or aromatic rings) susceptible to Phase I and II metabolism. univie.ac.at |

| Structure-Based Methods | Molecular Docking, Molecular Dynamics (MD) Simulations | Models the binding pose within metabolic enzyme active sites (e.g., CYP3A4) to predict metabolic feasibility and regioselectivity. nih.govresearchgate.net |

| Metabolite Structure Prediction | Knowledge-based expert systems (e.g., GLORY) | Generates and ranks the chemical structures of potential metabolites, such as hydroxylated and demethylated products. nih.govunivie.ac.at |

Elucidation of Molecular Mechanisms of Action

The biological effects of this compound are rooted in its interactions at the molecular level. As a uracil derivative, its primary mechanism of action often involves targeting enzymes that recognize uracil or its metabolites.

A principal target for uracil analogs is Uracil-DNA Glycosylase (UNG), a key enzyme in the base excision repair (BER) pathway that removes uracil from DNA. nih.govwikipedia.org The mechanism of inhibition for uracil derivatives has been studied in detail. Kinetic analyses have shown that these compounds can act as competitive inhibitors, directly targeting the active site of UNG. nih.gov This competitive binding prevents the enzyme from processing its natural substrate, uracil-containing DNA. nih.gov

Interestingly, studies on some uracil derivatives have revealed a more complex, two-site inhibition mechanism for human UNG. nih.gov In this model, the inhibitor binds to a primary, high-affinity site that is competitive with the DNA substrate. nih.gov A second, weaker binding event occurs at a distinct, allosteric site, leading to a mixed-type or uncompetitive inhibition mode. nih.gov This dual-site interaction suggests that molecules like this compound could modulate UNG activity through more than one point of contact, potentially enhancing their inhibitory potency. The uracil moiety of the inhibitor is crucial for recognition at the enzyme's active site, which is highly complementary to the structure of uracil. mdpi.com

Beyond DNA repair pathways, substituted uracils have been investigated as inhibitors of other crucial enzymes, particularly in the context of antiviral activity. For instance, N1,N3-disubstituted uracil derivatives have been shown to potentially inhibit the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2 by targeting the RNA groove of the enzyme. nih.gov Given that this compound is an N1-substituted derivative, this presents another plausible mechanism of action against viral pathogens.

The uracil core can also participate in highly specific molecular recognition events through hydrogen bonding. Dimeric uracil-based receptors have demonstrated the ability to selectively bind adenine derivatives through a combination of Hoogsteen and Watson-Crick-Franklin hydrogen bonds, mimicking triplex-like interactions. acs.orgnih.gov While this describes a recognition mechanism rather than direct enzyme inhibition, it highlights the inherent capacity of the uracil structure to form precise, stable interactions with biological macromolecules, which could be a foundational aspect of its mechanism of action against various targets.

The following table details the potential molecular targets and mechanisms for this compound based on studies of related uracil derivatives.

| Molecular Target | Organism/System | Mechanism of Action |

| Uracil-DNA Glycosylase (UNG) | Human, Viral | Competitive inhibition at the active site; potential for a two-site binding mechanism involving a secondary allosteric site. nih.govmdpi.com |

| RNA-dependent RNA polymerase (RdRp) | Viruses (e.g., SARS-CoV-2) | Potential inhibition by binding to the RNA groove of the enzyme, interfering with viral replication. nih.gov |

| Adenine-containing Biomolecules | General | Specific molecular recognition and binding via patterned hydrogen bonds (Hoogsteen and Watson-Crick-Franklin). acs.orgnih.gov |

Future Research Directions and Emerging Paradigms in 1 3 Methoxyphenyl Uracil Research

Development of Novel Synthetic Pathways

The efficient and versatile synthesis of 1-(3-methoxyphenyl)uracil and its derivatives is paramount for extensive biological evaluation. While classical methods for uracil (B121893) synthesis exist, future research will likely focus on modern, innovative strategies that offer improved yields, scalability, and access to a diverse range of analogs. rsc.org

Key future directions include:

One-Pot, Multi-Component Reactions: These reactions streamline synthetic processes by combining multiple steps into a single operation without isolating intermediates. This approach is not only time- and resource-efficient but also environmentally friendlier. nih.govresearchgate.net Applying a one-pot strategy, starting from precursors for the uracil ring and incorporating the 3-methoxyphenyl (B12655295) moiety simultaneously, could significantly accelerate the generation of a chemical library for screening.

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Stille and Suzuki couplings are powerful tools for creating carbon-carbon bonds. nih.gov Future pathways could involve synthesizing a C-6 halogenated or stannylated uracil precursor, followed by a cross-coupling reaction to introduce various aryl or acyl groups, thereby modifying the core structure of this compound for structure-activity relationship (SAR) studies. researchgate.net

Diversity-Oriented Synthesis: This strategy aims to create structurally diverse and complex molecules from simple starting materials. acs.orgresearchgate.net For this compound, this could involve building the uracil ring from acyclic precursors already bearing the 3-methoxyphenyl group, allowing for wide variations at other positions (N-3, C-5, C-6) of the pyrimidine (B1678525) ring. acs.org

| Synthetic Strategy | Traditional Approach | Novel Approach | Potential Advantages |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-step reactions nih.govresearchgate.net | Increased efficiency, reduced waste, lower cost |

| Key Reactions | Classical condensation reactions | Pd-catalyzed cross-coupling (Stille, Suzuki) nih.gov | High functional group tolerance, access to diverse analogs |

| Library Generation | Linear, analog-by-analog synthesis | Diversity-oriented synthesis acs.org | Rapid generation of a broad range of compounds |

Targeting Emerging Biological Pathways and Disease States

While uracil analogs are well-known for their roles as anticancer and antiviral agents, future research on this compound should explore novel and emerging biological targets to address unmet medical needs. nih.govnih.gov

Potential areas of investigation include:

Epigenetic Modulators: The Set-and-Ring (SRA) domain of the UHRF1 oncogene is a key player in maintaining DNA methylation patterns. ed.ac.uk Uracil-based compounds have been identified as potential inhibitors of this domain, leading to global DNA demethylation. ed.ac.uk Investigating whether this compound or its derivatives can modulate UHRF1 or other epigenetic targets could open new avenues in cancer therapy.

Inhibitors of Viral Capsid Protein: The HIV capsid protein (CA) is a critical target for antiviral therapy as it is involved in multiple stages of the viral life cycle. nih.gov Uracil derivatives have been designed as CA inhibitors, offering a high barrier to resistance. nih.gov Screening this compound against viral capsid proteins could identify new, non-nucleoside antiviral agents.

Enzyme Inhibition in Neurological Disorders: Enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are established targets in Alzheimer's disease. Novel uracil derivatives have been explored as inhibitors of these cholinesterases. researchgate.net This suggests a potential, albeit unexplored, role for this compound in neurodegenerative diseases.

| Potential Target Class | Specific Example(s) | Associated Disease State(s) | Rationale for Investigation |

| Epigenetic Enzymes | UHRF1 (SRA Domain) ed.ac.uk | Cancer | Uracil scaffold has shown promise in inducing DNA demethylation. ed.ac.uk |

| Viral Proteins | HIV Capsid Protein (CA) nih.gov | HIV/AIDS | Uracil derivatives can act as non-nucleoside inhibitors with a high resistance barrier. nih.gov |

| Neuro-active Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) researchgate.net | Alzheimer's Disease | The uracil core can serve as a scaffold for designing novel cholinesterase inhibitors. researchgate.net |

| Parasitic Enzymes | Deoxyuridine Triphosphate Nucleotidohydrolase (dUTPase) semanticscholar.org | Malaria, Leishmaniasis | Targeting the parasite's nucleotide biosynthesis pathway is a validated strategy. semanticscholar.org |

Exploration of Multi-targeted Agents

Complex diseases like cancer often involve multiple pathological pathways, making them difficult to treat with single-target drugs. The development of multi-targeted agents, or hybrid molecules, that can modulate several targets simultaneously is an emerging paradigm in drug discovery. nih.gov

Future research could focus on designing hybrid compounds based on the this compound scaffold. This involves covalently linking the uracil moiety to another pharmacophore known to inhibit a different, but complementary, biological target. For instance:

Dual Anticancer Agents: A hybrid molecule could be created by linking this compound to a known histone deacetylase (HDAC) inhibitor. Such a compound could simultaneously target DNA integrity and epigenetic regulation, potentially leading to synergistic anticancer effects and overcoming drug resistance.

Combined Antiviral/Anticancer Compounds: Given that some viruses are oncogenic, a molecule that inhibits both a viral enzyme (e.g., reverse transcriptase) and a cancer-related kinase could be highly effective.

Uracil-Oxadiazole Hybrids: New hybrids of uracil and 1,2,4-oxadiazole (B8745197) have been synthesized and shown to possess potent cytotoxic activity against various human cancer cell lines, with some compounds demonstrating IC₅₀ values below 1 µM. nih.gov

This strategy aims to improve therapeutic efficacy and reduce the likelihood of drug resistance developing.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the drug discovery pipeline. mdpi.com These computational tools can be applied to the study of this compound to enhance the design and optimization of new analogs.

Key applications include:

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are predicted to have high affinity for a specific biological target and possess favorable drug-like properties. youtube.com These models could generate new uracil derivatives based on the this compound template with optimized activity.

Predictive Modeling: AI algorithms can be trained on large datasets to predict the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME), and toxicity of new compounds before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources. For example, models can predict binding affinity to targets like HIV capsid protein or topoisomerase I. nih.govtandfonline.com

Virtual Screening: AI-driven virtual screening can rapidly analyze vast chemical libraries to identify compounds that are likely to bind to a target of interest. nih.gov This can be used to identify new targets for this compound or to find other compounds that act on its primary target.

Investigation of Advanced Delivery Systems (Conceptual)

The therapeutic efficacy of a drug is often limited by its physicochemical properties, such as poor solubility or low bioavailability. Advanced drug delivery systems (DDS) offer a conceptual framework for overcoming these limitations for this compound and its future derivatives. researchgate.net

Potential conceptual delivery systems include:

Nanoparticle-Based Carriers: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) could enhance its solubility, protect it from premature degradation, and enable targeted delivery to specific tissues, such as tumors, thereby increasing efficacy and reducing systemic side effects. nih.gov

Chemical Conjugation: Covalently linking the drug to a carrier molecule, such as an antibody or a polymer, can create an antibody-drug conjugate (ADC) or a polymer-drug conjugate. nih.gov This approach is particularly promising for targeted cancer therapy.

Transdermal Delivery Systems: For certain indications, incorporating the compound into a transdermal patch or gel could provide controlled, sustained release over an extended period, improving patient compliance. Some heterocyclic compounds have been studied as excipients to enhance transdermal delivery. nih.gov

| Delivery System | Carrier Type | Potential Advantages for this compound |

| Nanocarriers | Liposomes, Polymeric Nanoparticles | Improved solubility, enhanced stability, targeted delivery, reduced off-target toxicity. nih.gov |

| Drug Conjugates | Antibodies, Polymers | Highly specific targeting (e.g., to cancer cells), improved pharmacokinetic profile. nih.gov |

| Transdermal Systems | Patches, Gels, Creams | Non-invasive administration, sustained and controlled release, improved patient compliance. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.